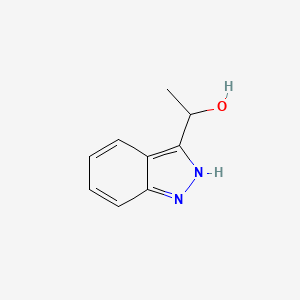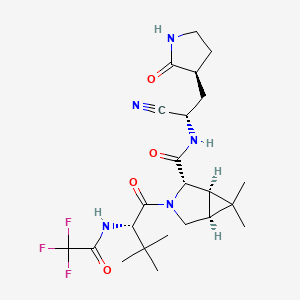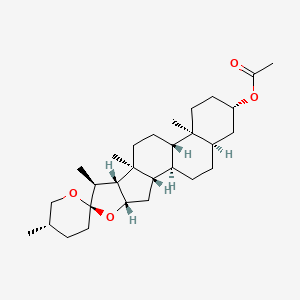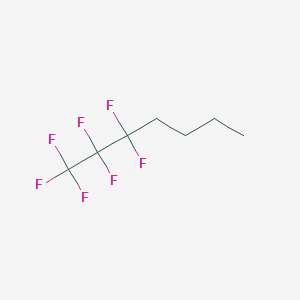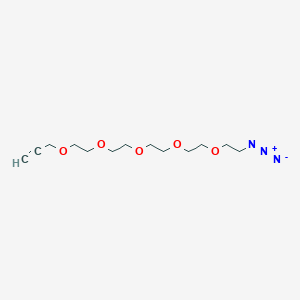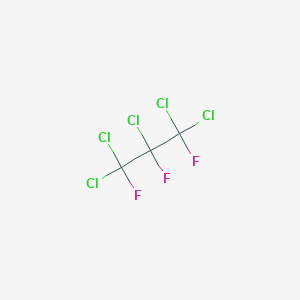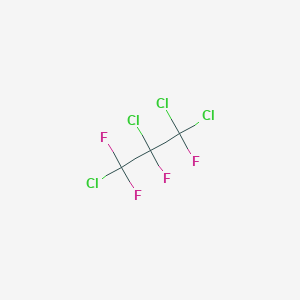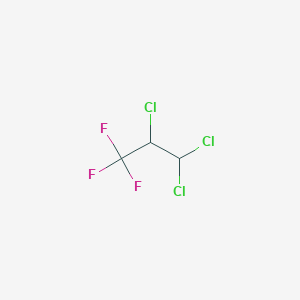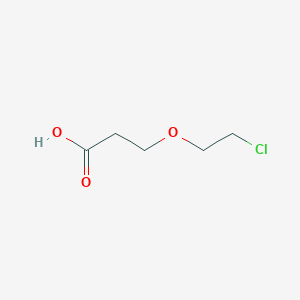
1,1,1-Trifluorononane
Vue d'ensemble
Description
1,1,1-Trifluorononane is an organic compound with the molecular formula C9H17F3 . It has a molecular weight of 182.2265 .
Molecular Structure Analysis
The molecular structure of 1,1,1-Trifluorononane consists of a nine-carbon chain with three fluorine atoms attached to the terminal carbon . The structure can be represented in 2D or 3D molecular models .Applications De Recherche Scientifique
Synthesis of Energetic Materials
1,1,1-Trifluorononane and its derivatives have been studied for their potential in synthesizing energetic materials. Ye et al. (2007) investigated the reaction of derivatives with azide or diazomethane to produce SF5-substituted 1,2,3-triazole or pyrazole. The presence of the SF5 group, compared to the CF3 group, significantly increases the density and thereby enhances the detonation performance of these materials (Ye et al., 2007).
Asymmetric Reduction of Trifluoromethyl Ketones
Research by Ramachandran et al. (1993) explored the use of specific reagents for the asymmetric reduction of trifluoromethyl ketones to optically active alcohols. They found that compounds like 1,1,1-trifluorononan-2-one can be reduced in high enantiomeric excess (ee), highlighting the potential of 1,1,1-trifluorononane in stereocontrolled chemical synthesis (Ramachandran et al., 1993).
Environmental and Health Risks of Perfluoro-n-alkanes
Tsai (2009) conducted a study on the environmental hazards and health risks associated with liquid perfluoro-n-alkanes, including perfluorononane. The research evaluated their physical properties, industrial uses, and the toxicity of their decomposition products. This study is crucial in understanding the environmental impact and safety concerns related to 1,1,1-trifluorononane and similar compounds (Tsai, 2009).
Blood Donor Study on Perfluoroalkylated Substances
Fromme et al. (2017) researched the body burden of various perfluorinated substances, including perfluorononanoate (PFNA), in German blood donors. This study is relevant for understanding human exposure and potential health implications of compounds related to 1,1,1-trifluorononane (Fromme et al., 2017).
Applications in Organic Synthesis and Catalysis
Various studies have been conducted on the use of trifluoromethanesulfonate (triflate) derivatives in organic synthesis. For instance, Ritter (1993) reviewed the increasing use of vinyl and aryl trifluoromethanesulfonates in cross-coupling reactions, highlighting their advantages in terms of selectivity and efficiency (Ritter, 1993). Additionally, Ishihara et al. (1996) reported on the high catalytic activity of scandium trifluoromethanesulfonate in acylation reactions, demonstrating its utility in synthetic chemistry (Ishihara et al., 1996).
Propriétés
IUPAC Name |
1,1,1-trifluorononane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17F3/c1-2-3-4-5-6-7-8-9(10,11)12/h2-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWRXCYHKNPSCOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17F3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10611904 | |
| Record name | 1,1,1-Trifluorononane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10611904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
55757-34-1 | |
| Record name | 1,1,1-Trifluorononane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10611904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



